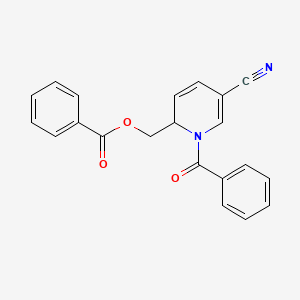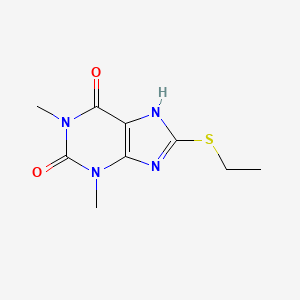
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- is a chemical compound with a complex structure and diverse applications. It is known for its unique properties and is used in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- involves multiple steps. One common method includes the reaction of hexadecyloxyethanol with trimethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques. Large reactors and continuous flow systems are employed to maintain consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: It is used in the study of cell membranes and as a model compound for understanding lipid interactions.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- involves its interaction with specific molecular targets. It can interact with cell membranes, altering their properties and affecting cellular functions. The pathways involved include lipid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Ethanaminium, 2-[2-(hexadecyloxy)ethoxy]-N,N,N-trimethyl-: This compound has a similar structure but with an additional ethoxy group.
Ethanaminium, 2-[[(hexadecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-: This compound contains a hydroxyphosphinyl group, making it distinct in its reactivity and applications.
Uniqueness
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to interact with lipid membranes and its versatility in various reactions make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
55068-19-4 |
|---|---|
Molecular Formula |
C21H44NO2+ |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
(2-hexadecoxy-2-oxoethyl)-trimethylazanium |
InChI |
InChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22(2,3)4/h5-20H2,1-4H3/q+1 |
InChI Key |
XCWLHPDVHVXFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)

![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
![Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14626627.png)


![9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-](/img/structure/B14626641.png)

![N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14626655.png)

